molecular formula C15H14N2O4 B5868312 N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide

N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide

Cat. No. B5868312
M. Wt: 286.28 g/mol
InChI Key: WVNMLENEPZEAQQ-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNPA is a member of the phenoxyacetamide family of compounds, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as COX-2 and MMP-9. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been found to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is also stable under a wide range of conditions and has a long shelf life. However, N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. One area of research is to further investigate the mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. Another area of research is to explore the potential applications of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide in the treatment of various diseases, such as cancer and inflammation. In addition, there is a need to develop more efficient and cost-effective synthesis methods for N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. Finally, there is a need to evaluate the safety and toxicity of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide in vivo, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-methyl-3-nitroaniline with ethyl chloroacetate in the presence of a base to form the intermediate product, N-(4-methyl-3-nitrophenyl)-2-chloroacetamide. The second step involves the reaction of the intermediate product with phenol in the presence of a base to form N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. The overall yield of this reaction is around 50%.

Scientific Research Applications

N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the progression of various diseases.

properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-11-7-8-12(9-14(11)17(19)20)16-15(18)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNMLENEPZEAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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